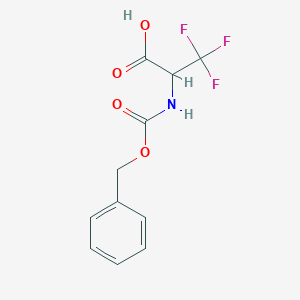

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid, otherwise known as Boc-TFP, is an organofluorine compound with a wide range of applications in synthetic chemistry, biochemistry, and medicinal chemistry. Boc-TFP is a versatile molecule that is used as a building block for the synthesis of many compounds, including peptides, peptidomimetics, and other molecules. It is also used as a protecting group for amino acids, as well as for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Boc-TFP has been studied extensively in recent years, and its properties and applications have been explored in detail.

科学的研究の応用

Synthesis of Fluorinated Amino Acids

This compound is a key intermediate in the synthesis of fluorinated alpha-amino acids, which are of significant interest due to their unique physical, chemical, and biological properties. The palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, using DMF or DMI as an additive, facilitates the selective formation of tert-butyl iminoesters. This process is crucial for producing a variety of 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives in high yields, demonstrating its utility in generating compounds with potential pharmaceutical applications (H. Amii, Y. Kishikawa, K. Kageyama, K. Uneyama, 2000).

Enantioselective Synthesis

The compound serves as a precursor for the enantioselective synthesis of orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural amino acid esters. This synthesis leverages the enantioselective aza-Henry reaction, highlighting the role of organocatalysis in achieving high enantioselectivity and showcasing its importance in the preparation of compounds with precise stereochemical configurations (G. Kumaraswamy, Arigala Pitchaiah, 2011).

Novel Synthetic Routes

Electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes, using carbon dioxide, yields 2-aryl-3,3,3-trifluoropropanoic acids. This method highlights an efficient strategy for incorporating carbon dioxide into organic molecules, demonstrating its application in synthesizing β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) (Y. Yamauchi, S. Hara, H. Senboku, 2010).

Application in Synthesis of Protected Amino Acid Derivatives

It also finds application in the synthesis of protected amino acid derivatives, such as in the preparation of α-ureidopeptidomimetics. The synthesis employs a simple, mild, and straightforward route starting from benzyloxy carbonyl (Cbz-) protected amino acid esters. This showcases its versatility in synthesizing complex molecules that could have significant implications in medicinal chemistry and drug design (Sagar N. Ramachandra et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds are often involved in reactions catalyzed by enzymes such as amidases .

Mode of Action

It’s known that amidases can catalyze the hydrolysis of c–n bonds of various amides to produce corresponding carboxylic acids and ammonia . This suggests that 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid might undergo a similar reaction.

Biochemical Pathways

The compound might be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

It’s known that amidases can catalyze the hydrolysis of c–n bonds of various amides to produce corresponding carboxylic acids and ammonia . This suggests that this compound might undergo a similar reaction, leading to the production of carboxylic acids and ammonia.

Action Environment

It’s known that the compound is sensitive to moisture , which suggests that its stability and efficacy might be affected by humidity.

特性

IUPAC Name |

3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO4/c12-11(13,14)8(9(16)17)15-10(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNIYYRTJUAMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631451 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10068-52-7 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)